molecular formula C17H13N3O5 B5099649 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-nitrophenyl)benzamide

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-nitrophenyl)benzamide

Cat. No.: B5099649
M. Wt: 339.30 g/mol
InChI Key: FWBXFZWVJYKRDB-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-nitrophenyl)benzamide is a chemical compound with a complex structure that includes a pyrrolidinone ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-nitrophenyl)benzamide typically involves the reaction of 2-nitroaniline with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. This may include the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-nitrophenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-nitrophenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to modulation of their activity. The pyrrolidinone ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-dioxopyrrolidin-1-yl)-N-(4-nitrophenyl)benzamide: Similar structure but with a different position of the nitro group.

    4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-nitrophenyl)benzamide is unique due to the specific positioning of the nitro group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c21-15-9-10-16(22)19(15)12-7-5-11(6-8-12)17(23)18-13-3-1-2-4-14(13)20(24)25/h1-8H,9-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBXFZWVJYKRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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